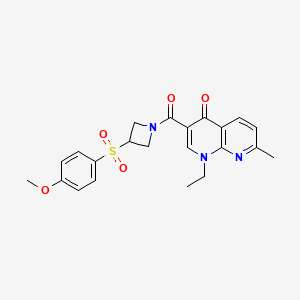
1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a novel derivative of naphthyridine that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The compound can be described by the following structural formula:
This structure features an azetidine ring, a naphthyridine core, and a methoxyphenylsulfonyl substituent, which may contribute to its biological properties.
Anticancer Activity
Recent studies indicate that derivatives of naphthyridine exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. By disrupting these processes, the compound may induce apoptosis in cancer cells.
-
Case Study Findings :
- A study reported that naphthyridine derivatives exhibited IC50 values ranging from 45 nM to 85 nM against HeLa and MCF-7 cell lines respectively, indicating potent cytotoxicity .
- The compound's ability to induce mitochondrial depolarization and reactive oxygen species (ROS) generation was also noted, suggesting a mechanism involving oxidative stress .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, particularly against resistant bacterial strains.
- Antibacterial Efficacy : In vitro studies have shown that related naphthyridine compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial topoisomerase .
- Research Data :
Table 1: Cytotoxicity of Naphthyridine Derivatives
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 45 |
| Compound B | MCF-7 | 85 |
| Compound C | A549 | 120 |
Table 2: Antibacterial Activity Against Resistant Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 20 |
| Compound E | Escherichia coli | 15 |
| Compound F | Pseudomonas aeruginosa | 18 |
Mechanistic Studies
The metabolic pathways and interactions of the compound with biological systems have been explored through various mechanistic studies. Notably:
Propriétés
IUPAC Name |
1-ethyl-3-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-24-13-19(20(26)18-10-5-14(2)23-21(18)24)22(27)25-11-17(12-25)31(28,29)16-8-6-15(30-3)7-9-16/h5-10,13,17H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPYXMSWOCWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














